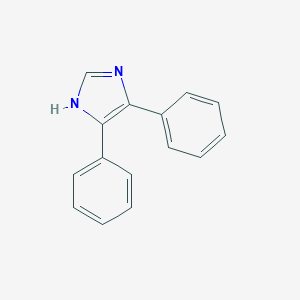

4,5-Diphenylimidazole

Vue d'ensemble

Description

Le diphénylimidazole est un composé organique caractérisé par la présence d'un cycle imidazole substitué par deux groupes phényle. Ce composé appartient à la classe des phénylimidazoles, connus pour leurs applications diverses dans divers domaines scientifiques en raison de leurs propriétés structurales et chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le diphénylimidazole peut être synthétisé par plusieurs méthodes. Une approche courante implique la condensation de la benzoïne avec l'acétate d'ammonium en présence d'un catalyseur acide. Une autre méthode comprend la cyclisation d'amido-nitriles utilisant l'addition catalysée au nickel aux nitriles, suivie d'une proto-démétallation, d'une tautomérisation et d'une cyclisation déshydratante .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse du diphénylimidazole utilise souvent une méthode de synthèse en un seul pot sans métal ni acide. Cela implique la réaction d'alcynes internes avec de l'iode dans le diméthylsulfoxyde pour former des benziles, qui sont ensuite mis en réaction avec un aldéhyde et de l'acétate d'ammonium in situ .

Analyse Des Réactions Chimiques

Types de réactions

Le diphénylimidazole subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les N-oxydes d'imidazole correspondants.

Réduction : Les réactions de réduction peuvent convertir le diphénylimidazole en ses amines correspondantes.

Substitution : Les réactions de substitution électrophile peuvent introduire divers substituants sur les cycles phényle.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes d'imidazole, les diphénylimidazoles substitués et divers dérivés d'amines .

Applications De Recherche Scientifique

Medicinal Chemistry

A. Anti-inflammatory Activity

4,5-Diphenylimidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. In a comparative study, certain derivatives exhibited significant inhibition of rat paw edema, with one compound showing an inhibition rate of 83%, outperforming the standard drug indomethacin (71.56%) . This suggests potential therapeutic applications in treating inflammatory conditions.

B. ACAT Inhibition

The compound has been identified as an effective inhibitor of acyl coenzyme A:cholesterol O-acyltransferase (ACAT), which plays a critical role in cholesterol metabolism. In studies involving male Sprague-Dawley rats, the efficacy of this compound derivatives was demonstrated through their ability to lower plasma cholesterol levels, indicating their potential use in managing hyperlipidemia and related cardiovascular diseases .

Antibacterial and Antifungal Properties

Research has shown that this compound exhibits antibacterial and antifungal activities. Various derivatives were screened using the cup plate agar diffusion method against standard drugs such as ofloxacin and voriconazole. Some compounds demonstrated promising activity against specific bacterial and fungal strains, suggesting their potential as antimicrobial agents .

Photophysical Properties and Material Science

Studies utilizing density functional theory (DFT) have characterized the photophysical properties of this compound. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in photonic devices and sensors. Theoretical calculations have provided insights into its electronic structure and vibrational modes, which are crucial for developing new materials with tailored optical properties .

Case Studies

Mécanisme D'action

The mechanism of action of diphenylimidazole involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it competitively binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing postprandial blood glucose levels . The binding interactions and conformational changes induced by diphenylimidazole have been studied using in silico docking and molecular dynamics simulations .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénylimidazole : Similaire au diphénylimidazole, mais avec un seul groupe phényle attaché au cycle imidazole.

Triphénylimidazole : Contient trois groupes phényle attachés au cycle imidazole.

Imidazole-2-thiones : Ces composés ont un fragment thiouréide et présentent des propriétés chimiques et des activités biologiques différentes.

Unicité

Le diphénylimidazole se démarque par ses propriétés structurales équilibrées, qui confèrent à la fois la stabilité et la réactivité. Sa double substitution phényle améliore sa capacité à participer à diverses réactions chimiques et augmente son potentiel pour diverses applications dans la recherche scientifique et l'industrie .

Activité Biologique

4,5-Diphenylimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, synthesis methods, and other relevant biological effects based on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been approached through various methodologies. One notable method involves the one-pot condensation of benzil with various aromatic aldehydes, leading to the formation of 2-aryl-4,5-diphenylimidazoles. This method has been reported to yield compounds with distinct physical and chemical properties, as demonstrated by their melting points and spectral data (NMR and mass spectrometry) .

Antibacterial Activity

The antibacterial activity of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study synthesized several derivatives and tested them against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. The results indicated that most derivatives exhibited no significant antibacterial activity; however, specific compounds showed promising results:

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Against |

|---|---|---|

| 6d | 4 | Staphylococcus aureus |

| 6c | 16 | Staphylococcus aureus, Enterococcus faecalis |

| Ciprofloxacin | 0.25 (Gram-negative) / 8 (Gram-positive) | Reference Drug |

Compound 6d demonstrated two-fold potency compared to ciprofloxacin against Staphylococcus aureus, while compound 6c showed moderate activity against both tested Gram-positive bacteria .

Other Biological Activities

Beyond antibacterial properties, imidazole derivatives have been studied for their potential antiviral activities. Some studies indicate that certain imidazole compounds exhibit significant effects against viruses such as HIV and influenza. The imidazole structure is recognized as a crucial pharmacophore in drug design, contributing to various therapeutic effects .

Case Studies

- Antibacterial Evaluation : A detailed investigation into the antibacterial properties of synthesized derivatives revealed that while many lacked activity, the structural modifications in compounds like 6d led to enhanced efficacy against resistant bacterial strains. This highlights the importance of chemical structure in determining biological activity.

- Antiviral Potential : Research has also focused on the antiviral capabilities of imidazole derivatives. Some studies suggest that modifications to the imidazole ring can lead to enhanced activity against viral pathogens, though specific data on this compound in this context remains limited .

Propriétés

IUPAC Name |

4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGOBGXZQKCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045700 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-94-0 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5-diphenylimidazole?

A1: The molecular formula of this compound is C15H12N2, and its molecular weight is 220.27 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized by various spectroscopic techniques. These include:

- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. For instance, characteristic peaks are observed for C-N stretching at 1340 cm-1 and C=O stretching at 1718 cm-1 in the case of N-benzoyl-4,5-diphenylimidazole. []

- Nuclear Magnetic Resonance (NMR): Offers detailed information about the structure and bonding environment of the molecule. 1H NMR and 13C NMR data are frequently reported. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, ]

- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, which can be related to its structural features. [, ]

Q3: What is the solubility of this compound in different solvents?

A3: The solubility of this compound and its derivatives varies depending on the solvent and substituents present. Studies have investigated its solubility in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Generally, phenyl-substituted imidazoles exhibit lower solubility in chloroalkanes compared to 1H-imidazole or benzimidazoles. []

Q4: How does the structure of this compound influence its stability?

A4: The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring significantly affects the stability and reactivity of the compound. These bulky substituents can influence:

- Steric hindrance: The phenyl groups can hinder the approach of reagents, impacting reaction rates and pathways. [, ]

- Electronic effects: The phenyl rings can participate in resonance interactions with the imidazole core, influencing electron density and reactivity. [, ]

- Crystal packing: The phenyl groups play a role in the solid-state arrangement of the molecule, influencing its melting point and other physical properties. []

Q5: Are there any known catalytic applications of this compound or its derivatives?

A5: While this compound itself is not widely explored as a catalyst, its unique structure and reactivity make it a potential candidate for developing novel catalytic systems. For instance, its derivatives have been studied for their ability to enhance chemiluminescence reactions, which has analytical applications. []

Q6: How do structural modifications to the this compound scaffold affect its activity and potency?

A6: Numerous studies have investigated the impact of structural modifications on the activity of this compound derivatives. Some key findings include:

- N-substitution: Introducing substituents at the N-1 position can significantly alter the compound's properties. For example, N-benzoyl-4,5-diphenylimidazole exhibits unique hydrolysis kinetics compared to other N-acyl imidazoles. [, ]

- 2-position modifications: Modifications at the 2-position can affect both reactivity and biological activity. For instance, 2-aryl-4,5-diphenylimidazoles exhibit varying degrees of inhibition against phenytoin p-hydroxylation. []

- Introduction of heteroatoms: Incorporating heteroatoms into the scaffold, such as sulfur to form this compound-2-thione, alters the reactivity and enables the synthesis of novel heterocyclic systems like imidazo[2,1-b]thiazines. [, ]

Q7: What analytical techniques are employed to quantify this compound and its derivatives?

A7: A variety of analytical techniques are utilized to quantify and characterize this compound and its derivatives, including:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, and mass spectrometry, HPLC is widely used to separate and quantify these compounds in complex mixtures. [, , ]

- Titration: Potentiometric titration has been employed to determine the dissociation constant of this compound derivatives. []

Q8: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A8: Research on this compound and its derivatives spans multiple disciplines, including:

- Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. [, , ]

- Analytical Chemistry: Derivatives of this compound have found use as fluorescent probes and chemiluminescence enhancers in analytical assays. [, ]

- Coordination Chemistry: The imidazole ring acts as a coordinating moiety in various metal complexes, leading to diverse structures and potential applications in catalysis. [, , , , ]

- Medicinal Chemistry: Certain this compound derivatives have shown potential as enzyme inhibitors and antiproliferative agents. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.